Tetradecyl nonadecafluorodecanoate
Description
Tetradecyl nonadecafluorodecanoate (CAS: 250237-67-3) is a long-chain perfluorinated alkyl substance (PFAS) characterized by a 14-carbon alkyl chain (tetradecyl) esterified with a nonadecafluorodecanoate group. The fluorinated moiety consists of a 10-carbon backbone with 19 fluorine atoms, forming a highly stable and hydrophobic structure . Such PFAS esters are known for their surfactant properties, chemical resistance, and persistence in the environment.
Properties
CAS No. |
250237-67-3 |
|---|---|
Molecular Formula |
C24H29F19O2 |
Molecular Weight |
710.5 g/mol |
IUPAC Name |
tetradecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate |
InChI |
InChI=1S/C24H29F19O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-45-15(44)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)23(39,40)24(41,42)43/h2-14H2,1H3 |
InChI Key |
FLGQKJNKBKJPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tetradecyl nonadecafluorodecanoate typically involves the esterification of nonadecafluorodecanoic acid with tetradecanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Chemical Reactions Analysis
Tetradecyl nonadecafluorodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to produce perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution
Scientific Research Applications
Tetradecyl nonadecafluorodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes due to its unique surface-active properties.
Biology: The compound is used in the study of cell membranes and lipid bilayers because of its ability to interact with lipid molecules.
Industry: The compound is used in the production of fluoropolymer coatings, which provide excellent resistance to chemicals and high temperatures
Mechanism of Action
The mechanism of action of tetradecyl nonadecafluorodecanoate involves its interaction with lipid molecules. The fluorinated tail of the compound interacts with the hydrophobic regions of lipid bilayers, while the ester group can form hydrogen bonds with the hydrophilic regions. This interaction can alter the properties of the lipid bilayer, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Esters
(a) Tetradecyl Trifluoroacetate (C₁₆H₂₉F₃O₂)
- Structure : A 14-carbon chain esterified with a trifluoroacetate group (CF₃COO−).
- Molecular Weight : 310.4 g/mol .
- Fluorine Content: 3 fluorine atoms (vs. 19 in tetradecyl nonadecafluorodecanoate).
- Applications : Used in specialty solvents and coatings. Its shorter fluorination reduces environmental persistence compared to long-chain PFAS .
(b) Pentadecafluorooctanoic Acid Esters (e.g., Tridecyl or Octadecyl Esters)
- Structure: Esters of pentadecafluorooctanoic acid (C₇F₁₅COOH) with varying alkyl chains.
- Molecular Weight : ~500–600 g/mol (estimated).
- Fluorine Content : 15 fluorine atoms.
- Applications: Surfactants in firefighting foams and textiles. Shorter fluorinated chains face similar regulatory restrictions as this compound .
Key Differences :
Non-Fluorinated Esters with Tetradecyl Chains
(a) Methyl Tetradecanoate (C₁₅H₃₀O₂)
- Structure : A 14-carbon chain esterified with a methyl group.
- Molecular Weight : 242.4 g/mol .
- Applications : Common in biodiesel and fragrance industries. Lacks fluorine, making it biodegradable and less toxic .
(b) Tetradecyl Isobutyrate (C₁₈H₃₆O₂)
- Structure : Branched isobutyrate ester with a tetradecyl chain.
- Molecular Weight : 284.48 g/mol .
- Applications : Used in lubricants and cosmetics. The branched structure reduces melting point compared to linear analogs .
Key Differences :
- Non-fluorinated esters exhibit lower thermal stability and lack the surfactant properties of PFAS but are environmentally preferable .
Phosphonium Salts and Ionic Liquids
(a) Tributyl Tetradecyl Phosphonium Chloride
- Structure : Phosphonium cation with a tetradecyl chain and tributyl groups.
- Molecular Weight : 433.13 g/mol .
- Applications : Biocide in water treatment. The cationic structure enhances antimicrobial activity but poses toxicity risks .
(b) Trihexyltetradecylphosphonium Decanoate
- Structure: Phosphonium cation paired with a decanoate anion.
- Applications : Ionic liquid with low volatility, used as a green solvent. The tetradecyl chain increases hydrophobicity and toxicity compared to shorter-chain analogs .
Key Differences :
Other PFAS with Long Alkyl Chains
- Perfluoroazelaic Acid (C₉F₁₆O₄): A dicarboxylic acid with a fully fluorinated 9-carbon chain.
- Potassium Perfluorooctanoate (C₈F₁₅O₂K): A salt used in emulsifiers. Its shorter chain and ionic nature reduce bioaccumulation compared to esterified PFAS .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Regulatory Status of Select Compounds
Research Findings and Trends
- Toxicity and Chain Length : In ionic liquids and PFAS, longer alkyl chains (e.g., tetradecyl) correlate with increased toxicity and environmental persistence .
- Functional Group Impact: Esters with fluorinated groups exhibit superior thermal stability but pose greater regulatory challenges compared to non-fluorinated analogs .
- Applications : While PFAS esters dominate high-performance coatings, phosphonium salts and ionic liquids are emerging in niche sectors like green chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
